Pim1-IN-1

Descripción

PIM1-IN-1 es un inhibidor selectivo de la quinasa del sitio de integración proviral para la leucemia murina de Moloney 1 (PIM1). La quinasa PIM1 es una proteína quinasa serina/treonina que juega un papel crucial en la supervivencia celular, la proliferación y la diferenciación. Está implicada en varios tipos de cáncer, incluidas las neoplasias hematológicas y los tumores sólidos .

Propiedades

Fórmula molecular |

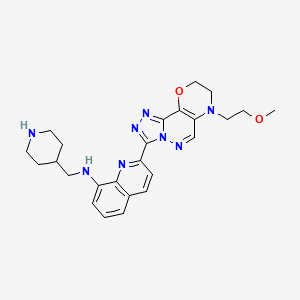

C25H30N8O2 |

|---|---|

Peso molecular |

474.6 g/mol |

Nombre IUPAC |

2-[10-(2-methoxyethyl)-13-oxa-3,4,6,7,10-pentazatricyclo[7.4.0.02,6]trideca-1(9),2,4,7-tetraen-5-yl]-N-(piperidin-4-ylmethyl)quinolin-8-amine |

InChI |

InChI=1S/C25H30N8O2/c1-34-13-11-32-12-14-35-23-21(32)16-28-33-24(30-31-25(23)33)20-6-5-18-3-2-4-19(22(18)29-20)27-15-17-7-9-26-10-8-17/h2-6,16-17,26-27H,7-15H2,1H3 |

Clave InChI |

BKDLGAKRAHVMNP-UHFFFAOYSA-N |

SMILES canónico |

COCCN1CCOC2=C1C=NN3C2=NN=C3C4=NC5=C(C=CC=C5NCC6CCNCC6)C=C4 |

Origen del producto |

United States |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: PIM1-IN-1 se puede sintetizar a través de una serie de reacciones químicas que involucran la formación de intermediarios clave. La síntesis generalmente involucra el uso de solventes orgánicos y catalizadores bajo condiciones controladas de temperatura y presión. Los detalles específicos sobre las rutas sintéticas y las condiciones de reacción a menudo son de propiedad exclusiva y pueden variar según el fabricante .

Métodos de Producción Industrial: La producción industrial de this compound implica escalar el proceso de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción para garantizar un alto rendimiento y pureza. El proceso puede implicar múltiples pasos de purificación, como la cristalización y la cromatografía, para aislar el producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones: PIM1-IN-1 se somete a varias reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir this compound en su forma reducida.

Sustitución: this compound puede sufrir reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución a menudo involucran nucleófilos como haluros o aminas.

Productos Principales Formados: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que las reacciones de sustitución pueden producir varios compuestos sustituidos .

Aplicaciones Científicas De Investigación

In Vitro Studies

Pim1-IN-1 has been evaluated across several cancer cell lines:

- Lymphoma Cell Lines : In studies involving Raji and Daudi cells, treatment with this compound resulted in significant reductions in cell viability at concentrations above 10 µM, with a nearly complete inhibition at 40 µM .

| Cell Line | Concentration (µM) | Viability Reduction (%) |

|---|---|---|

| Daudi | 10 | 50 |

| Daudi | 40 | 98 |

| Raji | 20 | 50 |

| Raji | 40 | ~85 |

In Vivo Studies

In mouse models, particularly with prostate cancer cells such as DU145 and TRAMP-C1, this compound demonstrated:

- Tumor Growth Inhibition : Treatment led to a marked decrease in tumor volume compared to control groups. The mechanism involved downregulation of PIM-1 expression and activation of apoptotic pathways .

Combination Therapies

This compound shows promise when used in combination with other chemotherapeutics:

- Synergistic Effects : When combined with cisplatin or epirubicin, the antitumor activity of this compound was significantly enhanced, suggesting potential for combination therapies in clinical settings .

Targeting Stemness Phenotypes

Research indicates that PIM-1 may play a role in maintaining stem-like properties in cancer cells:

- Stem Cell Resistance : By inhibiting PIM-1, this compound could potentially reduce the stemness characteristics of tumors, making them more susceptible to conventional therapies .

Case Studies and Research Findings

Several studies have documented the effects of this compound on different cancer types:

- Prostate Cancer : A study demonstrated that silencing PIM-1 using siRNA or small molecule inhibitors like this compound led to decreased proliferation and increased apoptosis in PC3 prostate cancer cells .

- Hematological Malignancies : Inhibitors like this compound have been shown to effectively reduce tumor growth and enhance apoptosis in leukemia models .

Mecanismo De Acción

PIM1-IN-1 ejerce sus efectos inhibiendo selectivamente la actividad de la quinasa PIM1. La inhibición de la quinasa PIM1 interrumpe varias vías de señalización involucradas en la supervivencia celular, la proliferación y la diferenciación. Esto conduce a la supresión del crecimiento tumoral y a la inducción de apoptosis en las células cancerosas. Los objetivos moleculares y las vías involucradas incluyen las vías JAK-STAT y PI3K-AKT .

Compuestos Similares:

PIM2-IN-1: Otro inhibidor selectivo dirigido a la quinasa PIM2.

PIM3-IN-1: Inhibidor selectivo para la quinasa PIM3.

TP-3654: Un inhibidor selectivo de la quinasa PIM1 actualmente en investigación clínica

Singularidad: this compound es único debido a su alta selectividad para la quinasa PIM1, lo que lo convierte en una herramienta valiosa para estudiar el papel específico de PIM1 en varios procesos biológicos y enfermedades. Su selectividad también reduce los efectos fuera del objetivo, mejorando su potencial terapéutico .

Comparación Con Compuestos Similares

PIM2-IN-1: Another selective inhibitor targeting PIM2 kinase.

PIM3-IN-1: Selective inhibitor for PIM3 kinase.

TP-3654: A selective PIM1 kinase inhibitor currently under clinical investigation

Uniqueness: PIM1-IN-1 is unique due to its high selectivity for PIM1 kinase, making it a valuable tool for studying the specific role of PIM1 in various biological processes and diseases. Its selectivity also reduces off-target effects, enhancing its therapeutic potential .

Actividad Biológica

Pim1-IN-1 is a selective small-molecule inhibitor targeting the PIM1 kinase, which plays a significant role in various cancers, including hematological malignancies and solid tumors. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in preclinical models, and potential as a therapeutic agent.

Overview of PIM1 Kinase

PIM1 (Proviral Integration site for Moloney Murine Leukemia Virus 1) is a serine/threonine kinase that is constitutively active and involved in cell survival, proliferation, and apoptosis. Overexpression of PIM1 is associated with poor prognosis in several cancers, including prostate cancer and triple-negative breast cancer (TNBC) . The kinase's activity is regulated through various signaling pathways, primarily involving cytokines such as IL-3 and GM-CSF .

This compound inhibits PIM1 kinase activity by binding to its ATP-binding site, thereby preventing phosphorylation of downstream targets involved in cell survival and proliferation. This inhibition leads to:

- Decreased cell viability : In vitro studies have shown that this compound treatment reduces the viability of cancer cells expressing high levels of PIM1.

- Induction of apoptosis : The compound promotes apoptosis in cancer cells by disrupting the PIM1/Hsp90 complex, leading to decreased levels of anti-apoptotic proteins such as Bad and increased activation of caspase-9 .

Case Studies

Several studies have demonstrated the efficacy of this compound in preclinical models:

- Prostate Cancer : In SCID mice injected with DU145 prostate cancer cells, treatment with this compound resulted in significant tumor growth inhibition compared to control groups .

- Triple-Negative Breast Cancer : In TNBC models, this compound not only inhibited tumor growth but also sensitized cells to standard chemotherapeutic agents .

Data Table: Efficacy of this compound in Various Cancer Models

Potential Clinical Applications

Given its mechanism of action and efficacy in preclinical studies, this compound holds promise for clinical applications:

- Combination Therapy : The compound may be particularly effective when used alongside existing chemotherapeutics, enhancing their efficacy while reducing resistance mechanisms observed in tumors .

- Biomarker Development : PIM1 expression levels could serve as a biomarker for patient selection in clinical trials involving this compound .

Q & A

Basic Research Questions

Q. What experimental controls are essential when assessing Pim1-IN-1 specificity in kinase inhibition assays?

- Methodological Answer : Include positive controls (e.g., known Pim1 inhibitors like SGI-1776) and negative controls (e.g., inactive analogs of this compound) to validate assay specificity. Use kinase profiling panels (e.g., Eurofins KinaseProfiler™) to rule off-target effects. Dose-response curves should be replicated across ≥3 independent experiments to confirm IC₅₀ consistency .

- Data Interpretation : A ≥10-fold selectivity over closely related kinases (e.g., Pim2/Pim3) is recommended to confirm specificity. Statistical analysis (e.g., two-way ANOVA) must account for batch effects in cell-based assays .

Q. How should researchers design dose-response studies for this compound to ensure reproducibility?

- Protocol Optimization : Use logarithmic serial dilution (e.g., 0.1 nM–10 µM) to capture full dynamic range. Include vehicle controls (DMSO ≤0.1%) and normalize data to baseline activity. Pre-incubate cells with this compound for ≥1 hour to ensure target engagement .

- Statistical Rigor : Report Hill slopes and R² values for curve fitting. Outliers should be defined using methods like Grubbs’ test (α=0.05) to minimize false positives .

Q. What in vitro models are most appropriate for validating this compound’s anti-proliferative effects?

- Model Selection : Use Pim1-overexpressing cell lines (e.g., LNCaP for prostate cancer) with isogenic controls. For viability assays, combine ATP-based methods (CellTiter-Glo®) with apoptosis markers (Annexin V/PI) to distinguish cytostatic vs. cytotoxic effects .

- Limitations : Address potential confounding factors like Myc co-activation, as Pim1 synergizes with Myc-driven pathways. Include Myc knockdown models to isolate Pim1-specific effects .

Advanced Research Questions

Q. How can researchers resolve contradictory data between in vitro and in vivo efficacy studies of this compound?

- Pharmacokinetic Analysis : Measure plasma/tissue concentrations via LC-MS/MS to confirm bioavailability. Compare in vitro IC₅₀ values with achievable in vivo drug levels .

- Metabolite Interference : Test major metabolites (e.g., hydroxylated derivatives) for off-target activity. Use cassette dosing in preclinical models to assess combinatorial effects .

Q. What strategies optimize this compound’s therapeutic window in combination therapies?

- Synergy Screening : Use Chou-Talalay combination indices (CI <1 indicates synergy) with standard chemotherapeutics (e.g., docetaxel). Prioritize combinations showing enhanced efficacy in Pim1-high tumors via RNA-seq stratification .

- Toxicity Mitigation : Monitor hematological/ hepatic toxicity in murine models using serum biomarkers (ALT, AST). Adjust dosing schedules to minimize overlap with cytotoxic agents’ peak toxicity periods .

Q. How should contradictory findings about this compound’s role in apoptosis be addressed?

- Context-Dependent Mechanisms : Stratify results by cellular stress conditions (e.g., hypoxia, nutrient deprivation). Use CRISPR-Cas9 Pim1 knockouts to isolate apoptosis pathways (e.g., BAD phosphorylation vs. mTOR cross-talk) .

- Data Harmonization : Apply multi-omics integration (proteomics/transcriptomics) to identify compensatory pathways activated upon Pim1 inhibition .

Methodological Frameworks

Q. What statistical frameworks are recommended for analyzing this compound’s dose-dependent effects?

- Nonlinear Regression : Fit data to a four-parameter logistic model (variable slope) using tools like GraphPad Prism®. Report 95% confidence intervals for IC₅₀/EC₅₀ values .

- Meta-Analysis : Aggregate data from independent studies using random-effects models to account for heterogeneity (e.g., I² statistic) .

Q. How can researchers validate this compound’s target engagement in complex biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.